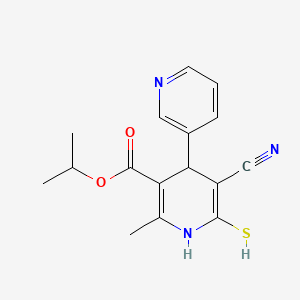![molecular formula C25H27NO4 B10901985 (4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10901985.png)
(4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes allyloxy, ethoxy, and tert-butyl groups
Preparation Methods
The synthesis of 4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the use of allyloxy and ethoxy substituted phenyl compounds, followed by the introduction of the oxazole ring and tert-butyl group under specific reaction conditions. Industrial production methods may optimize these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The oxazole ring may be reduced to form different derivatives.
Substitution: The ethoxy and tert-butyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The allyloxy and ethoxy groups may interact with enzymes or receptors, while the oxazole ring can participate in binding interactions. The tert-butyl group may influence the compound’s stability and solubility, affecting its overall activity.
Comparison with Similar Compounds
Similar compounds include those with variations in the substituent groups, such as:
- Compounds with different alkyl or aryl groups in place of the allyloxy or ethoxy groups.
- Variants with different heterocyclic rings instead of the oxazole ring.
- Compounds with different substituents on the phenyl rings. These variations can lead to differences in reactivity, stability, and applications, highlighting the uniqueness of 4-{(Z)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1,3-OXAZOL-5-ONE.
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H27NO4/c1-6-14-29-21-13-8-17(16-22(21)28-7-2)15-20-24(27)30-23(26-20)18-9-11-19(12-10-18)25(3,4)5/h6,8-13,15-16H,1,7,14H2,2-5H3/b20-15- |
InChI Key |
MOMZTALWNNEYEY-HKWRFOASSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-carbamoyl-3-methyl-5-[(2-methylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B10901906.png)
![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10901910.png)
![3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10901916.png)

![N-(2,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10901924.png)
![2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine](/img/structure/B10901925.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901931.png)
![N-cyclopropyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10901933.png)
![{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10901937.png)


![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901951.png)
![Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate](/img/structure/B10901983.png)
![1-(4-chlorobenzyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B10901992.png)
